molecular formula C16H16N6OS B2820125 N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2-(pyridin-4-ylsulfanyl)acetamide CAS No. 2097868-34-1

N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2-(pyridin-4-ylsulfanyl)acetamide

Cat. No. B2820125
CAS RN: 2097868-34-1
M. Wt: 340.41
InChI Key: DJWMKQQOGZTNAW-UHFFFAOYSA-N
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Description

The compound “N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2-(pyridin-4-ylsulfanyl)acetamide” is a complex organic molecule. It contains functional groups such as amide, imidazole, and pyrazine . These functional groups are often found in pharmaceutical molecules due to their significant biological and therapeutic value .


Synthesis Analysis

The synthesis of similar compounds involves a chemodivergent process, where N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines are synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions are mild and metal-free . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .


Chemical Reactions Analysis

The chemical reactions involving similar compounds include C–C bond cleavage promoted by I2 and TBHP . The reaction conditions are mild and metal-free . The versatile 3-bromoimidazopyridines could be further transferred to other skeletons .

Scientific Research Applications

Coordination Chemistry and Antioxidant Activity

  • Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives were synthesized, demonstrating significant antioxidant activity through various hydrogen bonding interactions in their supramolecular architectures. This study highlights the potential of pyrazole-acetamide derivatives in developing coordination complexes with potential antioxidant applications (Chkirate et al., 2019).

Heterocyclic Synthesis and Insecticidal Activity

  • Research into heterocycles incorporating a thiadiazole moiety, derived from a related acetamide precursor, showed promising insecticidal activity against Spodoptera littoralis. This suggests the utility of acetamide derivatives in synthesizing heterocycles for agricultural applications (Fadda et al., 2017).

Mechanism of Action

Target of Action

Similar compounds such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines have been synthesized and evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra . These compounds serve as pharmacophores for many molecules with significant biological and therapeutic value .

Mode of Action

It’s worth noting that n-(pyridin-2-yl)amides were formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes at the molecular level.

Biochemical Pathways

Given the anti-tubercular activity of similar compounds , it can be inferred that the compound might interfere with the biochemical pathways essential for the survival and proliferation of Mycobacterium tuberculosis.

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that this compound might also exhibit anti-tubercular activity.

Action Environment

The synthesis of similar compounds has been achieved under different reaction conditions , indicating that the compound’s action might be influenced by environmental factors such as temperature, pH, and the presence of other chemical agents.

properties

IUPAC Name

N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-2-pyridin-4-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6OS/c23-15(12-24-13-1-3-17-4-2-13)20-7-9-22-10-8-21-16(22)14-11-18-5-6-19-14/h1-6,8,10-11H,7,9,12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWMKQQOGZTNAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1SCC(=O)NCCN2C=CN=C2C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2-(pyridin-4-ylsulfanyl)acetamide

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